Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate
Description
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate (CAS: 200394-21-4) is a nitro-substituted tetrahydropyrimidine derivative with a methyl ester group at position 4 and a nitro group at position 4. Its molecular formula is C₆H₅N₃O₇·xH₂O (anhydrous molecular weight: 201.09 g/mol) . This compound is characterized by its planar heterocyclic core, which facilitates hydrogen bonding and π-π stacking interactions, as observed in related pyrimidine derivatives . The hydrate form enhances stability under ambient conditions, a common feature in nitro-heterocyclic compounds to mitigate decomposition risks .
Properties
Molecular Formula |
C6H7N3O7 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
methyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
InChI |
InChI=1S/C6H5N3O6.H2O/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2;/h1H3,(H2,7,8,10,12);1H2 |
InChI Key |
PSXUTUVOSYFTRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-].O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the nitration of a pyrimidine derivative followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate are compared below with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Nitro vs. Halogen Substituents : The nitro group at C5 in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity at adjacent positions compared to 5-chloro analogs . This property is critical in nucleophilic substitution reactions for functionalizing the pyrimidine core.
- Ester vs. Carboxylate Groups : The methyl ester in the target compound provides moderate lipophilicity, making it suitable for organic-phase reactions. In contrast, the potassium carboxylate analog (CAS: 65717-13-7) exhibits high aqueous solubility, ideal for crystallographic studies .
- Hydrate vs. Anhydrous Forms : The hydrate form of the target compound improves thermal stability compared to anhydrous derivatives like Methyl 5-nitrouracil-6-carboxylate (CAS: 6311-73-5), which may degrade under humid conditions .
Physicochemical and Functional Properties
- Hydrogen Bonding : The nitro and carbonyl groups participate in intermolecular hydrogen bonds, as seen in crystal structures of related compounds (e.g., zwitterionic pyrimidines in ). These interactions influence melting points and crystallinity .
- Reactivity : The nitro group facilitates reduction reactions to amine derivatives, a pathway less accessible in 5-unsubstituted or 5-carboxylic acid analogs .
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